
Fipamezole
Übersicht
Beschreibung
Fipamezol ist ein niedermolekulares Medikament, das wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen, insbesondere der Parkinson-Krankheit, untersucht wurde. Es ist bekannt für seine Rolle als α2-Adrenorezeptor-Antagonist, d. h. es kann die Wirkung bestimmter Neurotransmitter im Gehirn blockieren .
Vorbereitungsmethoden
Die Herstellung von Fipamezol umfasst verschiedene Synthesewege und Reaktionsbedingungen. Eine der Methoden umfasst die Herstellung seiner pharmazeutisch akzeptablen Salze und Zwischenprodukte. Der Prozess beinhaltet Zwischenverbindungen mit bestimmten Formeln und deren Herstellungsverfahren . Die industriellen Produktionsverfahren konzentrieren sich darauf, diese Synthesewege zu optimieren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Fipamezol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Reduction of Levodopa-Induced Dyskinesia
Fipamezole has been primarily studied for its ability to mitigate levodopa-induced dyskinesia (LID), a common side effect in patients undergoing treatment for Parkinson's disease. Clinical trials have demonstrated that this compound can effectively reduce the severity of dyskinesia without compromising the therapeutic effects of levodopa.
- Clinical Trials : In a randomized clinical trial involving 115 subjects in the United States and 64 in India, this compound was administered at doses of 60 mg and 90 mg. The results indicated a statistically significant reduction in LID at the 90 mg dose, with a mean improvement score of -1.9 compared to placebo (p = 0.047) .
- Mechanism of Action : this compound's action as an alpha-2 adrenergic receptor antagonist allows it to counteract the dyskinetic effects induced by levodopa by modulating norepinephrine release, thus enhancing motor control .
Potential in Other Neurological Disorders
Research indicates that this compound may have broader applications beyond Parkinson's disease. Its mechanism of action suggests potential benefits in other conditions characterized by dysregulated adrenergic signaling.
- Neurogenic Orthostatic Hypotension : Preliminary studies have explored this compound's efficacy in treating neurogenic orthostatic hypotension, where it may help stabilize blood pressure regulation .
Pharmacokinetics and Safety Profile
This compound has undergone extensive pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding dosing regimens and potential interactions with other medications.
- Safety Studies : Clinical trials have reported that this compound is generally well-tolerated, with mild transient side effects such as elevated blood pressure noted during administration .
Table: Summary of Key Clinical Trials Involving this compound
Study Title | Phase | Population | Results Summary | Publication Date |
---|---|---|---|---|
Randomized clinical trial for dyskinesia | Phase II | 179 subjects (US and India) | Significant reduction in LID at 90 mg dose; well-tolerated | July 2012 |
Efficacy study in neurogenic orthostatic hypotension | Phase II | Various subjects | Initial findings suggest potential benefits; further studies required | December 2024 |
Pharmacokinetics study | Phase I | Healthy volunteers | Established ADME profile; no severe adverse effects noted | August 2023 |
Wirkmechanismus
The mechanism of action of Fipamezole involves its role as an adrenergic receptor alpha-2 antagonist. By blocking these receptors, this compound can modulate the release of neurotransmitters such as norepinephrine, which plays a crucial role in regulating various physiological functions. This modulation helps in reducing symptoms associated with neurological disorders, particularly those related to motor control and blood pressure regulation .
Vergleich Mit ähnlichen Verbindungen
Fipamezol ist einzigartig in seiner spezifischen Zielsetzung des α2-Adrenorezeptors. Zu ähnlichen Verbindungen gehören andere α-Adrenorezeptor-Antagonisten wie Idazoxan und Atipamezol. Die unterschiedliche chemische Struktur und das pharmakologische Profil von Fipamezol unterscheiden es von diesen Verbindungen.
Biologische Aktivität
Fipamezole, also known as JP-1730, is a selective antagonist of the alpha-2 adrenergic receptors, primarily recognized for its potential therapeutic applications in managing levodopa-induced dyskinesia (LID) in Parkinson's disease patients. This article delves into the biological activity of this compound, including its pharmacological properties, clinical findings, and relevant case studies.
Pharmacological Profile
This compound exhibits high affinity for human alpha-2 adrenergic receptor subtypes:
- Alpha-2A : K(i) = 9.2 nM
- Alpha-2B : K(i) = 17 nM
- Alpha-2C : K(i) = 55 nM
In functional assays, this compound demonstrated potent antagonist properties by significantly reducing adrenaline-induced (35)S-GTPγS binding with K(B) values of 8.4 nM, 16 nM, and 4.7 nM for alpha-2A, alpha-2B, and alpha-2C receptors respectively . Additionally, it showed moderate affinity for histamine H1 and H3 receptors and the serotonin transporter .
This compound's mechanism primarily involves antagonism at the alpha-2 adrenergic receptors, which play a crucial role in modulating neurotransmitter release. By inhibiting these receptors, this compound enhances dopaminergic signaling in the brain, potentially counteracting the dyskinetic effects associated with long-term levodopa therapy in Parkinson's disease patients.
Efficacy in Reducing Dyskinesia
A pivotal randomized clinical trial assessed the efficacy of this compound in reducing LID among Parkinson's disease patients. This study included 115 subjects from the United States and 64 from India. The results indicated that this compound at doses of 90 mg three times daily significantly reduced LID in the U.S. subgroup (mean improvement of -1.9 on the LID scale compared to placebo; p = 0.047) .
Table 1: Summary of Key Clinical Trials Involving this compound
Study Type | Population | Dose (mg TID) | Outcome | Significance |
---|---|---|---|---|
Randomized Clinical Trial | US Patients | 90 | Reduced LID (mean improvement -1.9) | p = 0.047 |
Proof-of-Concept Study | Dyskinetic Patients | 60 & 90 | Beneficial effects observed | Notable improvement reported |
Preclinical Study | MPTP-lesioned Monkeys | 10 | Reduced L-DOPA induced dyskinesia | Significant reduction noted |
Case Studies
In preclinical models involving MPTP-lesioned primates, this compound was administered at a dose of 10 mg/kg, resulting in a significant reduction of L-DOPA-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA . The combination therapy extended the duration of L-DOPA’s action by approximately 66% compared to L-DOPA alone.
Safety and Tolerability
This compound has been reported to be well-tolerated among patients with mild side effects such as transient blood pressure elevation . The overall adverse effect profile remains acceptable, suggesting its potential for long-term use in managing dyskinesia.
Eigenschaften
IUPAC Name |
5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUAWAUCNFBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869997 | |
Record name | Fipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150586-58-6 | |
Record name | Fipamezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fipamezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.